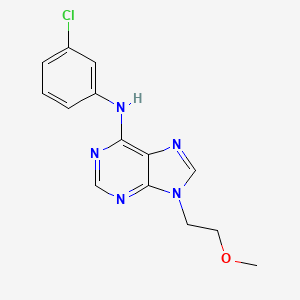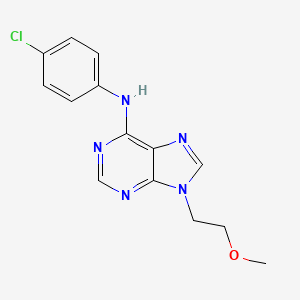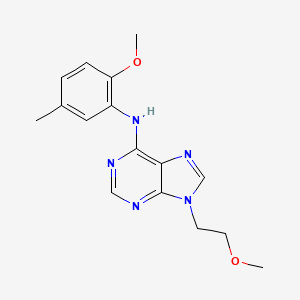![molecular formula C19H24N8O2 B6468157 9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2640903-69-9](/img/structure/B6468157.png)
9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is an intricate organic compound. Its unique structure features a purine base, modified with a 2-methoxyethyl group and a complex pyrrolidine moiety. This compound holds significant potential in pharmaceuticals, with applications extending to chemical and biological research.
Méthodes De Préparation
The synthesis of this compound requires meticulous steps:
Synthetic Routes: : Typically, the synthesis involves nucleophilic substitution reactions on the purine ring. Protective groups are often applied to control regioselectivity.
Reaction Conditions: : The reactions generally occur in anhydrous environments, with specific temperature controls to maintain the integrity of the functional groups.
Industrial Production Methods: : In industrial settings, flow chemistry can enhance the production scale. Automated systems ensure precision in reagent delivery and reaction conditions.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions:
Oxidation: : It can be oxidized under controlled conditions using reagents like potassium permanganate.
Reduction: : Hydrogenation can be employed to reduce unsaturated moieties within the structure.
Substitution: : Nucleophilic substitution is facilitated by the presence of electron-withdrawing groups on the purine ring.
Common Reagents and Conditions: : Typical reagents include acetic anhydride, sodium hydride, and methanol under ambient or slightly elevated temperatures.
Major Products: : The primary products of these reactions often retain the core purine structure while introducing functional group variations.
Applications De Recherche Scientifique
9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine's applications are vast:
Chemistry: : It serves as a building block for novel organic molecules.
Biology: : It is explored for its potential as an enzyme inhibitor.
Medicine: : Preliminary studies indicate its efficacy as a potential therapeutic agent in certain disease models.
Industry: : Its derivatives are used in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The compound exerts its effects through:
Molecular Targets: : It primarily interacts with purine receptors and enzymes.
Pathways Involved: : It modulates pathways involving cellular proliferation and signal transduction.
Mechanistic Insights: : Its 2-methoxyethyl group influences binding affinity and specificity toward target molecules.
Comparaison Avec Des Composés Similaires
Comparing it with structurally related compounds:
Uniqueness: : The presence of a methoxyethyl and methoxypyrimidinyl groups distinguishes its reactivity and binding properties.
Similar Compounds: : Other compounds with similar purine cores include 6-thioguanine and azathioprine, but they lack the complex pyrrolidine moiety seen here.
This compound’s intricate design and diverse applications make it a valuable subject of ongoing research. What else can we dive into next?
Propriétés
IUPAC Name |
9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2/c1-28-6-5-25-12-23-16-17(25)21-11-22-18(16)26-7-13-9-27(10-14(13)8-26)19-20-4-3-15(24-19)29-2/h3-4,11-14H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEJRZZNZJUJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=CC(=N5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468084.png)
![9-(2-methoxyethyl)-N-[3-(trifluoromethyl)phenyl]-9H-purin-6-amine](/img/structure/B6468097.png)
![2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468099.png)
![2-[(cyclohexylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6468112.png)
![9-(2-methoxyethyl)-6-{5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468119.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine](/img/structure/B6468124.png)
![N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6468135.png)

![2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B6468145.png)

![6-cyclopropyl-2-[4-(quinolin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468151.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468160.png)

![N-[(2,4-dichlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468168.png)
